molecular formula C11H11N3O4 B2709412 methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate CAS No. 2219407-86-8

methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate

Cat. No.: B2709412
CAS No.: 2219407-86-8
M. Wt: 249.226
InChI Key: BWLOOANJJIRJOF-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 2, a methyl ester at position 3, and a 2,5-dihydroxy-1H-pyrrol-1-yl moiety at position 4. This structure combines electron-rich aromatic systems (pyridine and pyrrole) with polar functional groups (amino and ester), making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-amino-6-(2,5-dihydroxypyrrol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-18-11(17)6-2-3-7(13-10(6)12)14-8(15)4-5-9(14)16/h2-5,15-16H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLOOANJJIRJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N2C(=CC=C2O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and reaction vessels designed to handle large volumes and maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Ethyl 2-amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carboxylate (Compound 12 in )

  • Structural Differences : Replaces the dihydroxy-pyrrole group with a 5-bromobenzofuran substituent.
  • Likely exhibits distinct electronic effects due to the electron-withdrawing bromine atom.
  • Synthesis: Prepared via condensation of 2 with ethyl cyanoacetate in acetic acid/ammonium acetate, indicating similar synthetic pathways to the target compound .

Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()

  • Structural Differences: Incorporates a thieno-pyridine fused ring system and a Boc-protected amine.
  • The Boc group improves stability during synthetic manipulations, a feature absent in the target compound.

Heterocyclic Amines with Carcinogenic Potential ()

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

  • Structural Differences : Contains an imidazo-pyridine core with a phenyl substituent instead of pyrrole.
  • Key Properties: A known dietary mutagen and carcinogen, inducing colon and mammary carcinomas in rodents. The absence of ester and dihydroxy groups in PhIP reduces polarity, enhancing membrane permeability.
  • Relevance: Highlights the importance of substituent effects on toxicity; the target compound’s polar groups may mitigate carcinogenicity .

Allosteric Enzyme Inhibitors ()

Inhibitor D: 4-(2-amino-6-[(1R)-2,2,2-trifluoro-1-(3'-fluorobiphenyl-4-yl)ethoxy]pyrimidin-4-yl)-L-phenylalanine

  • Structural Differences : Pyrimidine core with trifluoroethoxy and fluorobiphenyl substituents vs. the pyridine-pyrrole system.
  • Key Properties :
    • The fluorinated aromatic groups enhance metabolic stability and target binding affinity in enzyme inhibition.
    • Demonstrates how bulky hydrophobic substituents can optimize pharmacokinetics, contrasting with the target compound’s hydrophilic design .

Research Implications and Gaps

  • Synthetic Feasibility : suggests the target compound could be synthesized via analogous methods to Compound 12, but experimental validation is needed.
  • Biological Activity: While structurally similar to carcinogenic heterocyclic amines (), the dihydroxy-pyrrole group may confer unique interactions requiring toxicity profiling.

Biological Activity

Methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate (CAS No. 2219407-86-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O4C_{11}H_{11}N_{3}O_{4}. The compound features a pyridine ring substituted with an amino group and a pyrrole derivative, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridine and pyrrole structures exhibit notable antimicrobial activity. A study highlighted the synthesis of several pyrrole-based compounds that demonstrated potent anti-tuberculosis (anti-TB) activity, with minimum inhibitory concentrations (MICs) lower than 0.016 μg/mL against Mycobacterium tuberculosis . The presence of electron-withdrawing groups on the aromatic rings significantly enhanced the activity, suggesting that similar modifications could be beneficial for this compound.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary data indicate low cytotoxicity with IC50 values exceeding 64 μg/mL, which is promising for therapeutic applications . The selectivity index (SI) for related compounds has shown values ranging from 788 to 3669, indicating a favorable therapeutic window .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrole and pyridine derivatives reveal that specific substitutions greatly influence biological activity. For instance:

Compound StructureMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Notes
Methyl derivative<0.016>64Potent anti-TB
Fluorophenyl substitution<0.016>64Enhanced activity
Electron-withdrawing groupsVariesVariesCritical for potency

The effectiveness of these compounds often correlates with their ability to interact with specific biological targets, such as the mmpL3 gene in M. tuberculosis, which is essential for mycolic acid biosynthesis .

Study on Anti-TB Activity

In a recent study focusing on the development of new anti-TB agents, this compound was included in a series of synthesized compounds aimed at inhibiting MmpL3. The results indicated that modifications to the pyrrole ring significantly impacted the compound's efficacy against drug-resistant strains of M. tuberculosis .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro studies demonstrated minimal toxicity towards human cell lines, supporting its potential as a therapeutic candidate without significant adverse effects .

Q & A

Q. How can researchers optimize the synthesis of methyl 2-amino-6-(2,5-dihydroxy-1H-pyrrol-1-yl)pyridine-3-carboxylate to improve yield and purity?

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) for backbone confirmation (e.g., ¹H/¹³C NMR for pyrrole and pyridine protons), Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., carboxylate C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For hydroxyl group identification, derivatization with trimethylsilyl (TMS) agents enhances detection sensitivity in gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers assess the compound’s stability under typical laboratory storage conditions?

Methodological Answer: Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical Monitoring: Track degradation products via HPLC with photodiode array (PDA) detection. Stability-indicating methods should resolve parent and degradation peaks (e.g., hydrolyzed carboxylate or oxidized pyrrole derivatives) .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound in catalytic processes?

Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. Pair this with molecular dynamics (MD) simulations to study solvent effects. For example, ICReDD’s integrated computational-experimental framework identifies key intermediates in pyrrole-pyridine coupling reactions, reducing trial-and-error experimentation .

Q. How can contradictory data between theoretical predictions and experimental results be resolved in studies involving this compound?

Methodological Answer: Implement a feedback loop:

  • Step 1: Validate computational models (e.g., DFT) against experimental spectroscopic data (e.g., NMR chemical shifts).
  • Step 2: Adjust solvent parameters or entropy corrections in simulations if discrepancies arise.
  • Step 3: Re-run experiments under refined conditions (e.g., inert atmosphere to prevent oxidation). Cross-disciplinary collaboration between computational and synthetic chemists is critical .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. How should researchers design reactors for large-scale synthesis while maintaining reaction efficiency?

Methodological Answer: Adopt continuous-flow reactors with real-time monitoring (e.g., in-line FTIR or Raman spectroscopy). These systems enhance heat/mass transfer and reduce side reactions. For example, microreactors with immobilized catalysts improve yield reproducibility in heterocyclic coupling reactions .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). For intracellular targets, use fluorescence labeling (e.g., BODIPY tags) coupled with confocal microscopy to track localization. Dose-response assays (e.g., IC₅₀ in enzyme inhibition studies) should follow OECD guidelines for reproducibility .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistencies in reported biological activity across studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Standardization: Use reference compounds (e.g., known enzyme inhibitors) as internal controls.
  • Mechanistic Validation: Apply knock-out models (e.g., CRISPR/Cas9) to confirm target specificity .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • Critical Quality Attributes (CQAs): Define parameters (e.g., particle size, crystallinity).
  • Process Analytical Technology (PAT): Use in-line sensors for real-time monitoring.
    Statistical process control (SPC) charts can identify deviations early .

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